molecular formula C15H16FNO5 B1667218 Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy- CAS No. 543730-36-5

Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-

Cat. No. B1667218
M. Wt: 309.29 g/mol
InChI Key: JLUPGSPHOGFEOB-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-538158 is a bio-active chemical.

Scientific Research Applications

1. Crystal Structure Analysis

Research on crystal structures of acetamide derivatives, such as those described by Galushchinskiy et al. (2017), focuses on understanding the molecular arrangement and bonding characteristics in acetamide compounds, which can have implications in material science and pharmaceuticals (Galushchinskiy et al., 2017).

2. Synthesis and Anti-Inflammatory Activity

The synthesis of acetamide derivatives and their potential anti-inflammatory properties have been explored. For instance, Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

3. Hypoglycemic Activity Studies

Research by Nikaljea et al. (2012) on novel acetamide derivatives demonstrated significant hypoglycemic activity, suggesting potential applications in diabetes treatment (Nikaljea et al., 2012).

4. Radiosynthesis and Imaging Applications

Studies like those by Latli and Casida (1995) have focused on the radiosynthesis of acetamide derivatives for use in imaging, which can be vital in understanding plant physiology and pesticide dynamics (Latli & Casida, 1995).

5. Metabolism and Toxicity Studies

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, contributing to understanding the environmental and health impacts of these compounds (Coleman et al., 2000).

6. Herbicide Detection and Degradation

Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water, which is crucial for environmental monitoring and pollution control (Zimmerman et al., 2002).

7. Antipsychotic Potential

Research on compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as studied by Wise et al. (1987), indicates potential antipsychotic applications without typical dopamine receptor interactions (Wise et al., 1987).

8. Anticancer Activity

Karaburun et al. (2018) explored the synthesis of acetamide derivatives and their anticancer activity, highlighting the potential for developing new cancer treatments (Karaburun et al., 2018).

9. Muscarinic Agonist Activity

Pukhalskaya et al. (2010) synthesized N-(silatran-1-ylmethyl)acetamides, showing muscarinic agonist activity which could be relevant in neurological research and drug development (Pukhalskaya et al., 2010).

10. Herbicide Efficacy in Agriculture

Studies like those by Simkins et al. (1980) have examined the efficacy of acetamide herbicides in agricultural applications, providing insights into crop protection strategies (Simkins et al., 1980).

properties

CAS RN

543730-36-5

Product Name

Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-

Molecular Formula

C15H16FNO5

Molecular Weight

309.29 g/mol

IUPAC Name

(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide

InChI

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8-

InChI Key

JLUPGSPHOGFEOB-WQLSENKSSA-N

Isomeric SMILES

CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C

SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Canonical SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-538158;  BMS 538158;  BMS538158;  UNII-12FDL11K9B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-

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